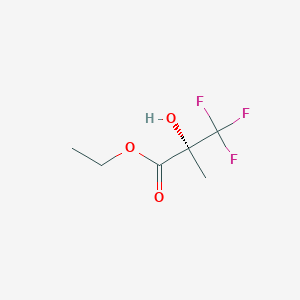

(R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester is a useful research compound. Its molecular formula is C6H9F3O3 and its molecular weight is 186.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds, such as fatty acid ethyl esters, have been implicated in mitochondrial injury and acute pancreatitis . They act via carboxylester lipase (CEL) and other enzymes .

Mode of Action

The compound, being an ester, undergoes hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid . The ester reacts with the water present to produce a carboxylic acid and an alcohol . The reaction is reversible and an equilibrium mixture is produced containing all four substances in the equation .

Biochemical Pathways

The hydrolysis of esters occurs through a nucleophilic acyl substitution pathway . Hydroxide ion acts as the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate. Loss of alkoxide ion then gives a carboxylic acid . This process is commonly called saponification .

Pharmacokinetics

These compounds exhibit a sustained intestinal absorption of EPA, based on a half-life of 89 hours and 14 days needed to reach steady-state .

Result of Action

The hydrolysis of the ester results in the production of a carboxylic acid and an alcohol . This reaction is reversible and an equilibrium mixture is produced containing the ester, water, the carboxylic acid, and the alcohol .

Action Environment

The hydrolysis of the ester is influenced by the presence of a dilute acid and water . The reaction is reversible, and to get as much hydrolysis as possible, a large excess of water can be used . The dilute acid provides both the acid catalyst and the water .

Actividad Biológica

(R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester (CAS No. 1262860-78-5) is a fluorinated organic compound that has gained attention for its potential biological activities. This compound is recognized for its role as an intermediate in the synthesis of various therapeutic agents, particularly in the context of drug development. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H9F3O3

- Molecular Weight : 186.13 g/mol

- Appearance : White powder

- Boiling Point : 247.4 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Notably, it has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), an enzyme that plays a critical role in metabolic regulation.

Inhibition of Pyruvate Dehydrogenase Kinase

Research indicates that derivatives of this compound exhibit significant inhibitory effects on PDHK. For instance:

- Inhibitory Concentration (IC50) : One study reported an IC50 value of 16 ± 2 nM for a specific derivative, indicating potent inhibition .

- Enhancement of Oxidation : The compound has been shown to enhance the oxidation of lactate into carbon dioxide in human fibroblasts with an effective concentration (EC50) of 57 ± 13 nM .

Biological Activity

The biological effects observed with this compound include:

- Metabolic Regulation : By inhibiting PDHK, the compound promotes the activity of pyruvate dehydrogenase (PDH), facilitating glucose metabolism and potentially influencing energy homeostasis.

- Lactate Reduction : Administering derivatives at doses as low as 1 micromol/kg significantly reduced lactate levels in animal models .

- Therapeutic Applications : The compound serves as an important intermediate for synthesizing therapeutic amides and other fluorinated drugs that may have enhanced pharmacological properties due to the trifluoromethyl group’s electron-withdrawing characteristics .

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

Propiedades

IUPAC Name |

ethyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCCJSWZXCFGFK-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.